1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized by Takeda Pharmaceutical Company Limited in 2005 and has since been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea exerts its pharmacological effects by inhibiting the activity of p38 MAPK, a key regulator of inflammation and stress responses. This inhibition leads to the suppression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the downregulation of inflammatory mediators, such as COX-2 and iNOS. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and the cell type. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and IL-8, and to inhibit the migration of immune cells to the site of inflammation. In cancer, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea is its specificity for p38 MAPK, which allows for the selective inhibition of this pathway without affecting other signaling pathways. This specificity makes this compound a valuable tool for studying the role of p38 MAPK in various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can limit its use in some experimental settings.
Orientations Futures
There are several future directions for the study of 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea and its potential therapeutic applications. One direction is the development of more potent and selective inhibitors of p38 MAPK, which could improve the efficacy and safety of this class of drugs. Another direction is the investigation of the role of p38 MAPK in other diseases, such as metabolic disorders and cardiovascular diseases. Finally, the development of this compound as a therapeutic agent for human use will require further preclinical and clinical studies to evaluate its safety and efficacy.
Méthodes De Synthèse
The synthesis of 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea involves several steps, starting with the reaction of 4-tert-butylphenyl isocyanate with 2-methyl-5-phenylpyrazole to form the corresponding carbamate. The carbamate is then treated with phosgene to yield the urea derivative, which is subsequently purified and characterized. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. It has been shown to inhibit the activation of p38 MAPK, which is involved in the regulation of various cellular processes, such as inflammation, cell proliferation, and apoptosis.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-21(2,3)16-10-12-17(13-11-16)22-20(26)23-19-14-18(24-25(19)4)15-8-6-5-7-9-15/h5-14H,1-4H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXVXERMGUCLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=NN2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729933 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.